molecular formula C14H19BrClN3O B2874427 2-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride CAS No. 1104811-33-7

2-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride

Cat. No.: B2874427
CAS No.: 1104811-33-7
M. Wt: 360.68
InChI Key: VURBVNDTTSYEAE-VAXMJZDESA-N
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Description

2-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenyl group, a hydrazinyl moiety, and a quaternary ammonium group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride typically involves multiple steps:

    Formation of the Brominated Phenyl Group: This step involves the bromination of a phenyl group using bromine or a brominating agent under controlled conditions.

    Hydrazine Derivative Formation: The brominated phenyl group is then reacted with hydrazine or a hydrazine derivative to form the hydrazinyl moiety.

    Quaternary Ammonium Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl moiety.

    Reduction: Reduction reactions could target the brominated phenyl group or the hydrazinyl moiety.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-phenylpropanoic acid: Shares the brominated phenyl group but lacks the hydrazinyl and quaternary ammonium groups.

    N,N,N-trimethyl-2-oxoethanaminium chloride: Contains the quaternary ammonium group but lacks the brominated phenyl and hydrazinyl moieties.

Uniqueness

2-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O.ClH/c1-18(2,3)11-14(19)17-16-10-13(15)9-12-7-5-4-6-8-12;/h4-10H,11H2,1-3H3;1H/b13-9-,16-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBVNDTTSYEAE-VAXMJZDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NN=CC(=CC1=CC=CC=C1)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CC(=O)N/N=C/C(=C/C1=CC=CC=C1)/Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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